molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

Cat. No.: B1280166
CAS No.: 75936-99-1
M. Wt: 140.23 g/mol
InChI Key: NLSCFLSNWRVGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is not specified .

Scientific Research Applications

TCB-2 and 5-HT2A Receptors

  • TCB-2 , a compound with a similar bicyclic structure, has been studied for its affinity with human and rat 5-HT2A receptors. Interest in TCB-2 has increased in preclinical studies due to its unique ability to stimulate the phospholipase C pathway distinctively from other hallucinogenic drugs. This feature positions TCB-2 as a potential pharmacological tool for studying various CNS diseases without necessarily associating its effects with psychedelic experiences. This suggests that compounds like "{1-Azabicyclo[2.2.2]octan-3-yl}methanamine" could have applications in neurological research, particularly in understanding receptor-specific pathways (G. Giovanni & P. Deurwaerdère, 2017).

Cytochrome P450 Enzyme Inhibition

  • Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes reviewed the potency and selectivity of inhibitors affecting major hepatic CYP isoforms. Understanding these inhibitors' selectivity is crucial for assessing potential drug-drug interactions during coadministration of multiple drugs. This information can be valuable in designing compounds with minimal adverse interactions, suggesting that derivatives of "this compound" might be explored for their effects on drug metabolism and safety profiles (S. C. Khojasteh et al., 2011).

Methoxetamine and Neuropharmacology

  • Methoxetamine , related in structure and pharmacology, has been examined for its potential as a novel recreational drug with potent hallucinogenic properties. Despite its recreational use, the study of methoxetamine contributes to the understanding of arylcyclohexylamine class drugs' pharmacological actions and toxicological profiles. This underscores the importance of researching compounds like "this compound" for potential therapeutic applications or understanding their psychopharmacological impact (J. Zawilska, 2014).

Safety and Hazards

The safety information for “{1-Azabicyclo[2.2.2]octan-3-yl}methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.

Mode of Action

The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .

Biochemical Pathways

The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .

Pharmacokinetics

Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .

Biochemical Analysis

Biochemical Properties

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in the levels of neurotransmitters, which can have various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, leading to altered neuronal activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This can result in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This can result in enhanced cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it can undergo degradation, which may affect its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. The localization and accumulation of this compound can influence its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its activity and function, thereby modulating cellular processes.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCFLSNWRVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504085
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75936-99-1
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-cyanoquinuclidine (3.0g) was added to a stirred suspension of LiAlH4 (1.1g) in dry THF (250ml) and the reaction heated to reflux for 3h. On cooling the reaction, water (1ml), 2.5N NaOH solution (1.5ml) and then water (2.5ml) were added carefully and the solids removed by filtration. Evaporation of the filtrate gave the title compound, D1 (3.1g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.